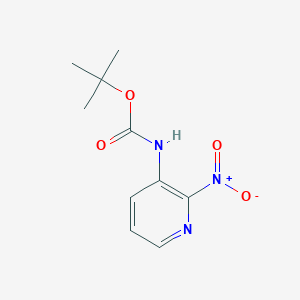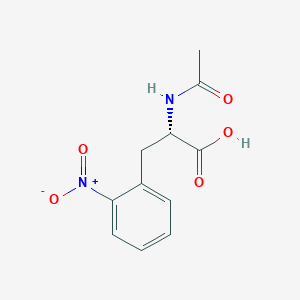
Benzyl allyl(prop-2-yn-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl allyl(prop-2-yn-1-yl)carbamate is an organic compound with the molecular formula C11H11NO2 It is a derivative of carbamate, featuring a benzyl group, an allyl group, and a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl allyl(prop-2-yn-1-yl)carbamate typically involves the reaction of benzyl chloroformate with allyl(prop-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl and prop-2-yn-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium catalyst, to yield the corresponding saturated carbamate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, often in aqueous or alcoholic solutions.
Major Products:
Oxidation: Oxidized derivatives of the allyl and prop-2-yn-1-yl groups.
Reduction: Saturated carbamate derivatives.
Substitution: Products where the benzyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Benzyl allyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl allyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Benzyl carbamate: Lacks the allyl and prop-2-yn-1-yl groups, making it less reactive in certain chemical reactions.
Allyl carbamate: Lacks the benzyl and prop-2-yn-1-yl groups, resulting in different reactivity and applications.
Prop-2-yn-1-yl carbamate: Lacks the benzyl and allyl groups, leading to distinct chemical properties and uses.
Uniqueness: Benzyl allyl(prop-2-yn-1-yl)carbamate is unique due to the presence of all three functional groups (benzyl, allyl, and prop-2-yn-1-yl), which confer a combination of reactivity and versatility not found in the individual similar compounds. This makes it a valuable compound for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
benzyl N-prop-2-enyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C14H15NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h1,4-9H,2,10-12H2 |
Clave InChI |
XTDUHXZPKVOLDW-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC#C)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


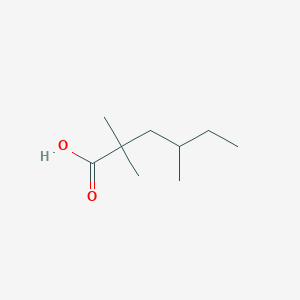
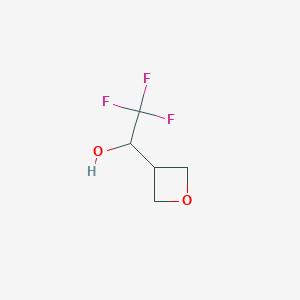
![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)

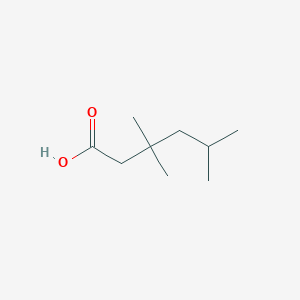
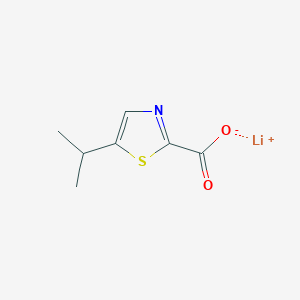
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
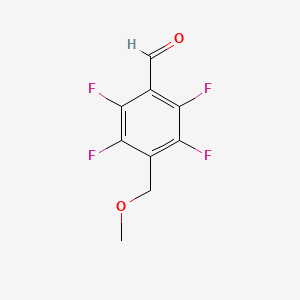
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13499819.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)
